molecular formula C22H46N2O2 B086912 Octadecanamide, N-(2-aminoethyl)-N-(2-hydroxyethyl)- CAS No. 120-41-2

Octadecanamide, N-(2-aminoethyl)-N-(2-hydroxyethyl)-

Cat. No. B086912
CAS RN: 120-41-2
M. Wt: 370.6 g/mol
InChI Key: YLWQPJKQVUOINR-UHFFFAOYSA-N
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Description

Octadecanamide, N-(2-aminoethyl)-N-(2-hydroxyethyl)-, commonly known as OEA, is a naturally occurring fatty acid amide that has been found to play a crucial role in regulating appetite and body weight. It is synthesized in the small intestine and acts as a signaling molecule that communicates with the brain to regulate food intake and energy expenditure. OEA has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising target for the development of new therapeutics.

Mechanism Of Action

OEA acts on several receptors in the gut and the brain to regulate food intake and energy expenditure. It activates the peroxisome proliferator-activated receptor alpha (PPAR-alpha) in the small intestine, which leads to the release of satiety hormones and a decrease in food intake. OEA also acts on the transient receptor potential vanilloid type 1 (TRPV1) receptor in the gut, which leads to the release of neurotransmitters that signal the brain to reduce appetite. In the brain, OEA acts on the cannabinoid receptor type 1 (CB1) to regulate energy expenditure and inhibit food intake.

Biochemical And Physiological Effects

OEA has several biochemical and physiological effects that make it a promising target for the development of new therapeutics. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. OEA also has neuroprotective effects by preventing the death of neurons in the brain. In addition, OEA has been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic for diabetes and other metabolic disorders.

Advantages And Limitations For Lab Experiments

OEA has several advantages for lab experiments, including its natural occurrence in the body and the availability of synthetic methods for its production. However, OEA can be difficult to study due to its rapid metabolism and clearance from the body. In addition, the effects of OEA can be influenced by factors such as diet and exercise, making it challenging to control experimental conditions.

Future Directions

There are several future directions for research on OEA, including the development of new therapeutics for obesity, diabetes, and neurodegenerative diseases. Researchers are also exploring the use of OEA as a biomarker for these conditions, as well as its potential role in regulating other physiological processes such as pain and inflammation. Finally, there is a need for further studies to elucidate the mechanisms of action of OEA and to identify potential side effects and safety concerns.

Synthesis Methods

OEA can be synthesized through a variety of methods, including chemical synthesis and enzymatic conversion. One common method involves the reaction of oleic acid with ethanolamine and hydroxylamine hydrochloride in the presence of a catalyst. Another method involves the use of enzymes such as fatty acid amide hydrolase (FAAH) and N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to convert precursor molecules into OEA.

Scientific Research Applications

OEA has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that OEA can regulate food intake and body weight by activating receptors in the gut and the brain. OEA has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising target for the development of new therapeutics for conditions such as obesity, diabetes, and neurodegenerative diseases.

properties

CAS RN

120-41-2

Product Name

Octadecanamide, N-(2-aminoethyl)-N-(2-hydroxyethyl)-

Molecular Formula

C22H46N2O2

Molecular Weight

370.6 g/mol

IUPAC Name

N-(2-aminoethyl)-N-(2-hydroxyethyl)octadecanamide

InChI

InChI=1S/C22H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24(19-18-23)20-21-25/h25H,2-21,23H2,1H3

InChI Key

YLWQPJKQVUOINR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CCN)CCO

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CCN)CCO

Other CAS RN

120-41-2

Origin of Product

United States

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